![molecular formula C75H98N14O16S2 B10848205 Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF](/img/structure/B10848205.png)

Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

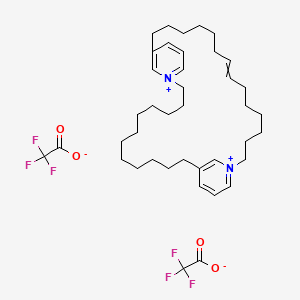

Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF ist ein synthetisches Analogon von Somatostatin, einem Peptidhormon, das das endokrine System reguliert und Neurotransmission sowie Zellproliferation beeinflusst. Diese Verbindung wurde entwickelt, um die biologische Aktivität von Somatostatin nachzuahmen, insbesondere bei der Bindung an Somatostatin-Rezeptoren.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF erfolgt durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren an eine wachsende Peptidkette, die an ein festes Harz gebunden ist. Der Prozess umfasst typischerweise:

Entschützung: Entfernung der Schutzgruppe von der Aminosäure, die an das Harz gebunden ist.

Kopplung: Addition der nächsten Aminosäure in der Sequenz unter Verwendung von Kupplungsreagenzien wie N,N’-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt).

Spaltung: Das finale Peptid wird vom Harz unter Verwendung eines Spaltungscocktails, der oft Trifluoressigsäure (TFA) enthält, abgespalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Die Reinigung erfolgt in der Regel durch Hochleistungsflüssigchromatographie (HPLC).

Analyse Chemischer Reaktionen

Arten von Reaktionen

Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann an den Tryptophan- und Tyrosinresten auftreten.

Reduktion: Reduktionsreaktionen können Disulfidbrücken, falls vorhanden, angreifen.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Spezifische Aminosäurederivate und Kupplungsreagenzien.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in der Regel modifizierte Peptide mit veränderter biologischer Aktivität oder Stabilität.

Wissenschaftliche Forschungsanwendungen

Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Peptidsynthese und -modifikation zu untersuchen.

Biologie: Wird hinsichtlich seiner Rolle bei der Modulation der Somatostatin-Rezeptoraktivität untersucht.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten, die mit einer Dysregulation von Somatostatin zusammenhängen, wie Akromegalie und bestimmte Krebsarten.

Industrie: Wird bei der Entwicklung von Diagnoseinstrumenten und Assays für Somatostatin-Rezeptoren eingesetzt.

Wirkmechanismus

Die Verbindung übt ihre Wirkung aus, indem sie an Somatostatin-Rezeptoren bindet, insbesondere an den Somatostatin-Rezeptor vom Typ 1 (SSTR1). Diese Bindung hemmt die Adenylylcyclase-Aktivität, reduziert die cAMP-Spiegel und verringert somit die zelluläre Aktivität. Die Verbindung stimuliert auch die Phosphotyrosinphosphatase und den Na+/H+-Austauscher über verschiedene G-Proteine .

Wirkmechanismus

The compound exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 1 (SSTR1). This binding inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels and subsequently decreasing cellular activity. The compound also stimulates phosphotyrosine phosphatase and Na+/H+ exchanger via different G proteins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]SRIF

- Des-AA1,2,5-[IAmp9,Tyr11]-SRIF

- Des-AA1,5-[Tyr2,D-Trp8,(NalphaMe)IAmp9]Cbm-SRIF

- Des-AA5-[D-Trp8]SRIF

Eindeutigkeit

Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF ist aufgrund seiner spezifischen Modifikationen, einschließlich der Einarbeitung von D-Tryptophan und N-methyliertem Isopropylaminomethylphenylalanin, einzigartig. Diese Modifikationen verbessern seine Stabilität und Rezeptorbindungsaffinität im Vergleich zu anderen Analoga .

Eigenschaften

Molekularformel |

C75H98N14O16S2 |

|---|---|

Molekulargewicht |

1515.8 g/mol |

IUPAC-Name |

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-20-methyl-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |

InChI |

InChI=1S/C75H98N14O16S2/c1-42(2)78-37-49-25-23-48(24-26-49)35-62-71(100)88-64(44(4)92)72(101)83-58(34-47-27-29-51(93)30-28-47)69(98)87-63(43(3)91)73(102)85-60(39-90)70(99)86-61(75(104)105)41-107-106-40-53(77)65(94)80-55(22-14-15-31-76)66(95)81-56(32-45-16-8-6-9-17-45)67(96)82-57(33-46-18-10-7-11-19-46)68(97)84-59(74(103)89(62)5)36-50-38-79-54-21-13-12-20-52(50)54/h6-13,16-21,23-30,38,42-44,53,55-64,78-79,90-93H,14-15,22,31-37,39-41,76-77H2,1-5H3,(H,80,94)(H,81,95)(H,82,96)(H,83,101)(H,84,97)(H,85,102)(H,86,99)(H,87,98)(H,88,100)(H,104,105)/t43-,44-,53-,55-,56-,57+,58+,59+,60+,61+,62+,63-,64-/m1/s1 |

InChI-Schlüssel |

HLFGUCDHVNBZCJ-SQPHWWHVSA-N |

Isomerische SMILES |

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)[C@@H](C)O)CC3=CC=C(C=C3)CNC(C)C)C)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC7=CC=CC=C7)CCCCN)N)C(=O)O)CO)O |

Kanonische SMILES |

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=C(C=C7)O)C(C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12E)-octadeca-9,12-dienoate](/img/structure/B10848126.png)

![[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] hydrogen sulfate](/img/structure/B10848141.png)

![Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF](/img/structure/B10848151.png)

![Des-AA1,2,4,5,11,12,13-[D-Trp8]SRIF](/img/structure/B10848156.png)

![Des-AA1,2,5,12,13-[D-Trp8]SRIF](/img/structure/B10848165.png)

![Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF](/img/structure/B10848167.png)

![Des-AA1,2,4,13-[D-Trp8]SRIF](/img/structure/B10848182.png)

![Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF](/img/structure/B10848187.png)

![Des-AA1,2,4,5-[D-Trp8]SRIF](/img/structure/B10848195.png)

![Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF](/img/structure/B10848199.png)

![Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8,IAmp9]SRIF](/img/structure/B10848207.png)